molecular formula C13H17NO3 B153717 Cbz-L-Prolinol CAS No. 6216-63-3

Cbz-L-Prolinol

Cat. No. B153717
CAS RN: 6216-63-3
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-LBPRGKRZSA-N
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Description

Cbz-L-Prolinol refers to a compound that is structurally related to the amino acid proline, with a benzyloxycarbonyl (Cbz) protective group. This protective group is commonly used in peptide synthesis to protect the amine functionality. The presence of the Cbz group allows for selective reactions to occur at other sites of the molecule without interference from the amine group.

Synthesis Analysis

The synthesis of Cbz-protected compounds, such as those related to proline, involves several steps that may include protection, activation, and coupling reactions. For instance, the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, an intermediate for HIV protease inhibitors, starts from natural L-phenylalanine (L-Phe). The process involves amino protection, the Arndt-Eistert reaction, chlorination, and reduction to obtain the desired product . Another method for synthesizing N-Cbz-protected proline analogs involves cyclic amidoalkylation of hydrophosphorylic compounds, which allows for the three-center two-component amide version of the Kabachnik–Fields reaction .

Molecular Structure Analysis

The molecular structure of Cbz-protected compounds is characterized by the presence of the Cbz group attached to an amine. The structural characterization can be performed using techniques such as LC-MS and X-ray diffraction, which provide detailed information about the molecular composition and the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Cbz-protected compounds can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the synthesis of N-Cbz-protected 2-aminoalkanesulfonyl chlorides involves the radical addition of different xanthates to benzyl N-allylcarbamate followed by oxidative chlorination . These reactions are crucial for creating compounds with diverse functionalized side chains, which can be further utilized in the synthesis of receptor ligands and enzyme inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cbz-L-Prolinol and related compounds are influenced by the protective Cbz group and the overall molecular structure. These properties include solubility, stability, and reactivity, which are important for their use in chemical synthesis and pharmaceutical applications. The protective group can be removed under specific conditions, allowing the free amine to participate in subsequent reactions.

Scientific Research Applications

  • Pharmacogenomics in Epilepsy Treatment :

    • Hung et al. (2012) studied the impacts of genetic polymorphisms on the variability in dosages and concentrations of Carbamazepine (CBZ) in epileptic patients. This research aids in understanding the individualized therapy optimization for epilepsy treatment using CBZ (Hung et al., 2012).
  • Environmental Impact and Toxicity Studies :

    • Almeida et al. (2014) evaluated the acute toxicity of environmentally relevant concentrations of CBZ in bivalves, indicating its potential toxic effects on non-target organisms in aquatic ecosystems (Almeida et al., 2014).
  • Pro-Oxidant Effects on Marine Species :

    • Tsiaka et al. (2013) investigated the pro-oxidant behavior of CBZ on marine species, providing insights into its environmental impact and ecotoxicological risk evaluation (Tsiaka et al., 2013).
  • Pharmaceutical Formulation and Delivery :

    • Kelmann et al. (2007) focused on developing a nanoemulsion for CBZ intravenous delivery, enhancing its application in medical treatments (Kelmann et al., 2007).
  • Role in Pediatric Psychiatry :

    • Evans et al. (1987) explored the use of CBZ in treating various neuropsychiatric disorders in pediatric patients, broadening its application beyond epilepsy (Evans et al., 1987).
  • Chemical Transformations in Pharmaceutical Synthesis :

    • Kaczmarek et al. (2018) reported on the transformations of α-hydroxyphosphonates derived from proline, relevant to pharmaceutical synthesis and the creation of new drug compounds (Kaczmarek et al., 2018).
  • In Vitro Studies on Antiepileptic Drugs :

    • Pavone and Cardile (2003) conducted research on biochemical modifications induced by CBZ in primary rat astrocyte cultures, contributing to a better understanding of its biological effects (Pavone & Cardile, 2003).
  • Genetic Association Studies in Epilepsy :

    • Subenthiran et al. (2013) explored the linkage between genetic polymorphisms and the treatment outcome of epilepsy with CBZ mono-therapy (Subenthiran et al., 2013).
  • Promotion of Liver Regeneration and Survival :

    • Kawaguchi et al. (2013) discovered that CBZ promotes hepatocellular proliferation and liver regeneration, indicating its potential therapeutic application beyond its anticonvulsant properties (Kawaguchi et al., 2013).
  • Electrochemical Degradation Studies :

    • García-Espinoza et al. (2018) researched the electrochemical degradation of CBZ, shedding light on its removal and transformation pathways in environmental settings (García-Espinoza et al., 2018).
  • Environmental Levels and Developmental Impact :

    • Kohl et al. (2019) demonstrated the teratogenic effect of environmental-relevant concentrations of CBZ on chick embryonic development, highlighting its potential ecological and public-health impacts (Kohl et al., 2019).
  • Environmental Contamination and Bioremediation :

    • Golan-Rozen et al. (2011) investigated the metabolism of CBZ by the white-rot fungus Pleurotus ostreatus, providing insights into bioremediation strategies for this recalcitrant compound (Golan-Rozen et al., 2011).

properties

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455098
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-Prolinol

CAS RN

6216-63-3
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Carbobenzyloxy-L-proline (0.048 moles, 12.0 g) was dissolved in 50 ml THF and cooled to 0° C. Borane-methyl sulfide complex (0.05 moles, 25 ml of 2M in THF) was added dropwise. The reaction was stirred for 16 hours at room temperature and then cooled to 0° C. water (50 ml) was added dropwise. The solution was filtered. The solid was washed with ethyl acetate. The organic solutions were combined, washed with water, dried over sodium sulfate and concentrated to yield 10.3 g of N-carbobenzyloxy-2-hydroxymethyl pyrrolidine. N-carbobenzyloxy-2-hydroxymethyl pyrrolidine (0.038 moles, 9.0 g) and triethylamine (0.076 mole) were dissolved in 150 ml of chloroform. Tosyl chloride (0.0475 moles, 9.05 g) was added portionwise followed by dimethylaminopyridine (200 mg). The solution was stirred overnight at room temperature. Chloroform was added. The solution was washed with water, dried over sodium sulfate, and concentrated. The resulting tosylate (0.0385 moles, 15.0 g) and sodium cyanide (0.048 moles, 2.35 g) were dissolved in 150 ml DMSO. The reaction was heated to reflux until completion as measured by thin layer chromatography. The reaction was cooled; water was added. The intermediate was extracted with ethyl acetate and concentrated to yield 9.56 g of 2-pyrrolidineacetonitrile. The nitrile was hydrolyzed by dissolving in 150 ml ethanolic HCl and slowing adding water to the solution. The solution was then concentrated in vacuo. Ethyl acetate and sodium bicarbonate were added. The ethyl acetate solution was concentrated. The residue dissolved in ethyl acetate, filtered and concentrated. The resulting acetate was chromatographed on silica gel eluted with a gradient of 5.0-100% ethyl acetate in hexane followed by a gradient of 0-20% ethanol in ethyl acetate to yield 4.35 g of ethyl 2-pyrrolidineacetate. (MS)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Lewzader - 2018 - digitalcommons.murraystate.edu
… An unexpected outcome of a reaction unveiled a new method to obtain N-Cbz-L-prolinol from N-Cbz-L-glutamic acid in one step with retention of stereochemistry. This reaction warrants …
Number of citations: 0 digitalcommons.murraystate.edu
D Mergott - 1998 - digitalcommons.iwu.edu
… Reduction of the methyl ester with sodium borohydride in the presence ofCaCl2 will yield Cbz-L-prolinol (2). Phosphorylation ofthe primary alcohol will yield a pair ofdiastereomers (3,.). …
Number of citations: 3 digitalcommons.iwu.edu
T Widianti, Y Hiraga, S Kojima, M Abe - Tetrahedron: Asymmetry, 2010 - Elsevier
… The amino group of 6 was then protected with a benzyloxycarbonyl (Cbz) moiety to furnish N-Cbz-l-prolinol 7 in 63% yield. The mesylation of N-Cbz-l-prolinol 7 by mesyl chloride with Et …
Number of citations: 39 www.sciencedirect.com
M Yang, YC Zhang, JQ Zhao, QS Yang, Y Ma… - Russian Journal of …, 2016 - Springer
… Catalysts 2 were prepared in good to excellent yields from N-Cbz-L-prolinol and the corresponding commercially available β-amino alcohols through the reaction sequence shown in …
Number of citations: 1 link.springer.com
I Izquierdo, MT Plaza, V Yáñez - Tetrahedron: Asymmetry, 2005 - Elsevier
Indium-mediated allylation of N-Cbz-l-prolinal 3, under Grignard conditions, was carried out with high yield and stereoselectivity (de=90%) to afford intermediate (2S,1′R)-N-…
Number of citations: 16 www.sciencedirect.com
S Guardiola, R Prades, L Mendieta, AJ Brouwer… - Cell Chemical …, 2018 - cell.com
… Cbz-L-prolinol …
Number of citations: 34 www.cell.com
I Izquierdo, MT Plaza, JA Tamayo - Tetrahedron: Asymmetry, 2004 - Elsevier
The reaction of N-benzyloxycarbonyl-l-prolinal 5 with (methoxycarbonylmethylene)triphenylphosphorane in CH 2 Cl 2 afforded methyl (E)-3-[(2′S)-N-benzyloxycarbonylpyrrolidin-2′-…
Number of citations: 24 www.sciencedirect.com
EL Stoll, T Barber, DJ Hirst, RM Denton - Chemical Communications, 2022 - pubs.rsc.org
… The naproxen-derived alcohol 19 was obtained with an ee of 97% and Cbz-L-prolinol 23 was obtained in 99% ee Finally, lithocholic acid (entry 23) was reduced efficiently …
Number of citations: 6 pubs.rsc.org
IU Kutama - 2014 - etheses.whiterose.ac.uk
… The first one used L-proline which was converted to N-Cbz-L-prolinol 144 by a known literature procedure. The alcohol was treated with PCC/NaOAc and phosphorane in one pot to …
Number of citations: 3 etheses.whiterose.ac.uk
X Cao, G Wang, Y Wei, L Chen - Journal of Chemical …, 2012 - journals.sagepub.com
… Catalyst 1 was prepared in good yields from N-Cbz-L-prolinol and the corresponding commercially available 2,2,6,6-tetramethylpiperidin-4-amine through the reaction sequence shown …
Number of citations: 5 journals.sagepub.com

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